N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0815411
InChI: InChI=1S/C18H17ClN4O2S/c1-10-8-11(19)6-7-13(10)20-15(24)9-23-18(25)16-12-4-2-3-5-14(12)26-17(16)21-22-23/h6-8H,2-5,9H2,1H3,(H,20,24)
SMILES: CC1=C(C=CC(=C1)Cl)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4
Molecular Formula: C18H17ClN4O2S
Molecular Weight: 388.9 g/mol

N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC0815411

Molecular Formula: C18H17ClN4O2S

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide -

Specification

Molecular Formula C18H17ClN4O2S
Molecular Weight 388.9 g/mol
IUPAC Name N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide
Standard InChI InChI=1S/C18H17ClN4O2S/c1-10-8-11(19)6-7-13(10)20-15(24)9-23-18(25)16-12-4-2-3-5-14(12)26-17(16)21-22-23/h6-8H,2-5,9H2,1H3,(H,20,24)
Standard InChI Key MNTADZSGXZWTGJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4
Canonical SMILES CC1=C(C=CC(=C1)Cl)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator